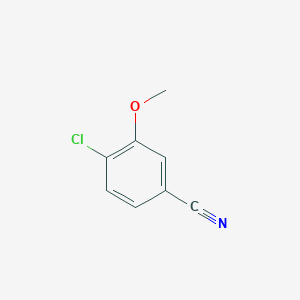

4-Chloro-3-methoxybenzonitrile

Description

4-Chloro-3-methoxybenzonitrile (CAS: 189628-40-8) is a substituted benzonitrile derivative with the molecular formula C₈H₆ClNO and a molecular weight of 167.59 g/mol. It features a chloro group at the 4-position and a methoxy group at the 3-position on the benzene ring, with a nitrile (-CN) substituent at the 1-position. This compound is commercially available in various packaging sizes (e.g., 0.25g, 1g, 5g) from suppliers like Ayan and Aladdin, with prices ranging from ¥442.4 to ¥2918.7 depending on quantity . Its applications span organic synthesis, pharmaceuticals, and materials science, though specific uses are often proprietary due to its presence in 40 patents .

Properties

IUPAC Name |

4-chloro-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTDNAJLJBSQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442990 | |

| Record name | 4-CHLORO-3-METHOXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189628-40-8 | |

| Record name | 4-Chloro-3-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189628-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-CHLORO-3-METHOXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-3-METHOXYBENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

In industrial settings, this compound can be produced using a clean preparation method that involves the use of p-chloro benzo trifluoride and ammonium nitrate in the presence of an ionic-liquid catalyst . The reaction is carried out under heated conditions with stirring to ensure proper mixing and reaction completion.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methoxybenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in the presence of a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

Substitution Reactions: Products include substituted benzonitriles with different functional groups.

Oxidation Reactions: Products include 4-chloro-3-methoxybenzoic acid or 4-chloro-3-methoxybenzaldehyde.

Reduction Reactions: Products include 4-chloro-3-methoxybenzylamine.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-Chloro-3-methoxybenzonitrile is primarily used as an intermediate in the synthesis of various organic compounds and pharmaceuticals. It participates in:

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, leading to the formation of substituted benzonitriles.

- Oxidation Reactions : The methoxy group can be oxidized to form corresponding aldehydes or acids.

- Reduction Reactions : The nitrile group can be reduced to form amines.

Biology

In biological research, this compound has been utilized as a probe in biochemical assays and studies involving enzyme interactions. Notably:

- It acts as an inhibitor of cytochrome P450 1A2 (CYP1A2), affecting drug metabolism and pharmacokinetics of co-administered drugs.

- Preliminary studies suggest that derivatives may exhibit antiparasitic activity against Plasmodium species, the causative agents of malaria.

Industry

This compound is employed in various industrial applications, including:

- Production of Dyes and Pigments : Its chemical properties make it suitable for synthesizing colorants.

- Manufacturing Other Chemicals : It serves as a building block for producing various industrial chemicals.

Antimicrobial Properties

Research indicates significant antimicrobial properties against various bacterial strains, as shown in the table below:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/ml |

| Staphylococcus aureus | 25 µg/ml |

| Pseudomonas aeruginosa | 100 µg/ml |

Cytotoxicity Studies

Cytotoxicity assays reveal selective effects on cancer cells compared to normal cells:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 40 |

| HEK293 (normal) | >100 |

Case Study 1: Antiparasitic Activity

A study evaluated modified benzonitriles against Plasmodium falciparum. Results indicated that certain derivatives inhibited parasite growth by disrupting metabolic pathways essential for its survival.

Case Study 2: CYP Enzyme Interaction

Another investigation highlighted the compound's role in inhibiting CYP1A2, leading to increased plasma levels of drugs metabolized by this enzyme. This finding suggests potential drug-drug interactions that could impact therapeutic outcomes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methoxybenzonitrile involves its interaction with specific biomolecules. It can act as an electron donor or acceptor, facilitating electron transfer processes essential for various biochemical reactions. The compound may bind to specific molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chloro-Methoxybenzonitrile

Key compounds :

3-Chloro-4-methoxybenzonitrile (CAS: 102151-33-7): Chloro and methoxy groups are swapped (3-Cl, 4-OCH₃). Purity: 96% .

4-Chloro-2-methoxybenzonitrile (CAS: 100960-68-7): Methoxy at 2-position. Purity: 97% .

5-Chloro-2-methoxybenzonitrile (CAS: 55877-79-7): Methoxy at 2-position, chloro at 5-position. Purity: 98% .

Structural Implications :

- Electrophilic Substitution : Methoxy (-OCH₃) is an electron-donating group (ortho/para-directing), while chloro (-Cl) is weakly electron-withdrawing (ortho/para-directing). The nitrile (-CN) is a strong electron-withdrawing group (meta-directing). Substitution patterns influence reactivity in further functionalization .

- Crystallography: 4-Benzyloxy-3-methoxybenzonitrile (a related analog) crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 14.94 Å, b = 9.55 Å, c = 8.85 Å, and β = 102.66° . Comparable data for 4-Chloro-3-methoxybenzonitrile is lacking, but steric effects from substituents likely alter packing efficiency.

Substituent Variants

4-Methoxy-3-nitrobenzonitrile (CAS: 33224-23-6)

- Molecular Formula : C₈H₆N₂O₃.

- Key Differences: Nitro (-NO₂) replaces chloro (-Cl). The nitro group is strongly electron-withdrawing, increasing acidity at adjacent positions and directing electrophilic attacks to meta positions. This compound is used in synthesizing dyes and agrochemicals .

4-Chloro-3-ethylbenzonitrile (CAS: 42045-13-6)

- Molecular Formula : C₉H₈ClN.

- Key Differences : Ethyl (-C₂H₅) replaces methoxy (-OCH₃). The ethyl group is electron-donating via hyperconjugation but less polar than methoxy, reducing solubility in polar solvents. Higher lipophilicity may enhance membrane permeability in biological systems .

2-Amino-4-chloro-5-methoxybenzonitrile (CAS: 1824059-40-6)

- Molecular Formula : C₈H₇ClN₂O.

- Key Differences: Amino (-NH₂) group at the 2-position. The amino group is strongly electron-donating, facilitating hydrogen bonding and increasing solubility in aqueous media. Potential applications include coordination chemistry and drug intermediates .

2-Chloro-4-fluoro-3-methylbenzonitrile (CAS: 796600-15-2)

- Molecular Formula : C₈H₅ClFN.

- Key Differences: Fluoro (-F) and methyl (-CH₃) substituents.

Table 1: Key Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents | Notable Applications |

|---|---|---|---|---|---|

| This compound | C₈H₆ClNO | 167.59 | 95–97% | 4-Cl, 3-OCH₃ | Pharmaceuticals, synthesis |

| 3-Chloro-4-methoxybenzonitrile | C₈H₆ClNO | 167.59 | 96% | 3-Cl, 4-OCH₃ | Material science |

| 4-Methoxy-3-nitrobenzonitrile | C₈H₆N₂O₃ | 194.15 | N/A | 3-NO₂, 4-OCH₃ | Dyes, agrochemicals |

| 4-Chloro-3-ethylbenzonitrile | C₉H₈ClN | 165.62 | N/A | 4-Cl, 3-C₂H₅ | Organic intermediates |

| 2-Amino-4-chloro-5-methoxybenzonitrile | C₈H₇ClN₂O | 198.61 | 97% | 2-NH₂, 4-Cl, 5-OCH₃ | Coordination chemistry |

Biological Activity

4-Chloro-3-methoxybenzonitrile (CAS No. 102151-33-7) is an aromatic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C8H6ClNO

- Molecular Weight : 167.59 g/mol

- InChI Key : SUFOLDHSHRVSQV-UHFFFAOYSA-N

- Solubility : Soluble in organic solvents; aqueous solubility is approximately 0.389 mg/ml .

This compound has been shown to interact with various biological targets, influencing several pathways:

- CYP Enzyme Inhibition : It is a known inhibitor of CYP1A2, which is involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .

- Antiparasitic Activity : Preliminary studies suggest that derivatives of this compound may exhibit activity against Plasmodium species, which cause malaria. The structural modifications can enhance aqueous solubility and metabolic stability, improving efficacy in vivo .

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at specific concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/ml |

| Staphylococcus aureus | 25 µg/ml |

| Pseudomonas aeruginosa | 100 µg/ml |

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have demonstrated that while the compound exhibits some cytotoxic effects, it also shows selectivity towards cancer cells compared to normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 40 |

| HEK293 (normal) | >100 |

Case Studies

- Antiparasitic Activity : A study evaluated the efficacy of modified benzonitriles against Plasmodium falciparum. The results indicated that certain derivatives of this compound inhibited the growth of the parasite by disrupting its metabolic pathways .

- CYP Enzyme Interaction : Another research highlighted the compound's role in inhibiting CYP1A2, which could lead to increased plasma levels of drugs metabolized by this enzyme, suggesting potential drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.